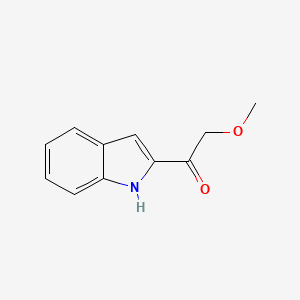

Ketone, 2-indolyl methoxymethyl-

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole nucleus is a ubiquitous feature in a multitude of biologically active compounds, ranging from the essential amino acid tryptophan to potent pharmaceuticals. nih.gov This prevalence has driven extensive research into the development of novel and efficient methods for the synthesis and functionalization of indole derivatives. The inherent electronic properties of the indole ring, characterized by its electron-rich nature, make it amenable to a variety of electrophilic substitution reactions, while the N-H bond and various positions on the carbocyclic and pyrrole (B145914) rings offer multiple sites for modification. This chemical versatility has established the indole scaffold as a cornerstone in medicinal chemistry and materials science. nih.gov

Overview of 2-Indolyl Methoxymethyl Ketone as a Versatile Synthetic Building Block

2-Indolyl methoxymethyl ketone, also known as 1-(1H-indol-2-yl)-2-methoxyethanone, is a key intermediate that leverages the inherent reactivity of the indole core. The presence of a ketone group at the C2-position provides a handle for a wide array of classical carbonyl chemistry, including nucleophilic additions, reductions, and condensations. masterorganicchemistry.comlibretexts.org Simultaneously, the methoxymethyl (MOM) ether functionality can act as a leaving group or be involved in rearrangements, further expanding its synthetic utility. This dual reactivity makes it a powerful tool for chemists to introduce diverse substituents and build complex molecular frameworks based on the indole template.

Historical Development of Research Pertaining to Indole-2-Ketones

The journey to understanding and utilizing indole-2-ketones is intrinsically linked to the broader history of indole synthesis. Early methods, such as the iconic Fischer indole synthesis discovered in 1883, provided the foundational access to the indole ring system. nih.gov While this method is powerful, the direct and selective synthesis of 2-acylindoles remained a challenge for a considerable time.

Historically, the introduction of acyl groups at the C2-position often involved multi-step sequences. However, the 20th and early 21st centuries have witnessed the development of more direct and efficient strategies. These advancements include Friedel-Crafts acylation under specific conditions, the oxidation of 2-alkylindoles, and various cyclization strategies starting from appropriately substituted anilines and alkynes. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has further revolutionized the synthesis of 2-acylindoles, allowing for the direct introduction of the acyl group with high precision and functional group tolerance. These modern synthetic tools have been pivotal in making compounds like 2-indolyl methoxymethyl ketone more readily accessible for research and development.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-2-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-7-11(13)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDVYWIKWGTMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188095 | |

| Record name | Ketone, 2-indolyl methoxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34559-71-2 | |

| Record name | Ketone, 2-indolyl methoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034559712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 2-indolyl methoxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Indolyl Methoxymethyl Ketone and Analogues

Direct Synthesis Approaches

Direct approaches focus on constructing the 2-acylindole core from foundational indole (B1671886) or aniline precursors through carefully designed reaction sequences.

Multi-Step Processes from Indole Precursors

The synthesis of 2-acylindoles from basic indole precursors often requires multi-step sequences that navigate the inherent reactivity of the indole ring. The C3 position of indole is typically more nucleophilic than the C2 position, necessitating strategies that either block the C3 position or utilize specific reagents to favor C2 substitution.

One established, albeit low-yielding, multi-step method involves the deoxygenation of o-nitrostyrene derivatives. This process begins with the condensation of a suitable methyl ketone with o-nitrobenzaldehyde to form an o-nitrostyrene. Subsequent deoxygenation of this intermediate leads to the formation of the indole ring with an acyl group at the 2-position. For instance, 2-acetylindole (B14031) and 2-benzoylindole have been synthesized using this approach from 4-(o-nitrophenyl)-3-buten-2-one and o-nitrochalcone, respectively, though yields are modest (16-19%) . This pathway represents a valid, though not always efficient, route from non-indolic precursors to the 2-acylindole scaffold.

Another strategy involves the palladium-catalyzed oxidative dehydrogenation of indolines, followed by a C2-regioselective Heck-type reaction to introduce the aryl or acyl group nih.gov. While this method is highly effective for 2-arylindoles, its adaptation for 2-acylindoles provides a modern approach to multi-step synthesis starting from indoline (B122111) precursors.

Generation from Indole-2-Diazoketones (e.g., Metal-Promoted Decomposition)

A highly effective and direct route to 2-indolyl methoxymethyl ketone involves the metal-promoted decomposition of indole-2-diazoketone in methanol (B129727) cdnsciencepub.com. This method circumvents the challenges of regioselectivity by starting with a precursor already functionalized at the C2 position.

The reaction of indole-2-diazoketone with copper powder in refluxing absolute methanol results in the formation of methoxymethyl-2-indolyl ketone in good yields (65-80%) cdnsciencepub.com. An alternative, even milder, procedure involves stirring the diazoketone with an acidic resin (Dowex 50W-X2) in methanol at room temperature, which can increase the yield to as high as 83% cdnsciencepub.com. These methods are efficient for the specific synthesis of the target compound.

| Catalyst/Reagent | Temperature | Yield of 2-indolyl methoxymethyl ketone |

| Copper powder | Reflux | 65% |

| Dowex 50W-X2 Resin | Room Temp. | 83% |

This table presents data on the synthesis of 2-indolyl methoxymethyl ketone from indole-2-diazoketone. cdnsciencepub.com

Indirect Synthetic Routes and Precursor Utilization

Indirect routes leverage existing substituted indoles or related ketone intermediates, modifying them to achieve the desired final product.

Strategies Employing Substituted Indole Derivatives

Syntheses can commence from indoles that already bear substituents, which can direct or be transformed into the target functional group. For example, 2-methylindoles can serve as precursors for more complex 2-substituted indoles, though this often requires protection of both the indole nitrogen and the C3 position to control reactivity during subsequent functionalization steps combichemistry.com.

A powerful modern strategy involves the base-promoted 5-endo-dig cyclization of 2-alkynylanilines. This transition-metal-free reaction is followed by aroylation of the resulting carbanion to produce α-(2-indolyl) ketones with high regioselectivity and in good yields rsc.orgresearchgate.netresearchgate.net. This tandem process is a straightforward and convenient method for accessing a wide range of 2-acylindole analogues. Furthermore, triflic acid has been shown to effectively facilitate a 1,2-migration of alkyl and aryl groups from the C3 to the C2 position of the indole ring, providing another pathway to C2-substituted indoles from more readily accessible C3-substituted precursors nih.gov.

Conversion Pathways from Related Ketone Intermediates

An alternative indirect approach is the conversion of a related ketone intermediate into the target methoxymethyl ketone. This is particularly useful when a halo-methyl ketone precursor is more accessible.

Research has shown that indole-2-diazoketone can be converted into halomethyl 2-indolyl ketones cdnsciencepub.com. For example, chloromethyl 2-indolyl ketone and iodomethyl 2-indolyl ketone have been prepared from this common precursor cdnsciencepub.com. These α-haloketones are valuable intermediates. The methoxymethyl group can be installed via a nucleophilic substitution reaction, where a methoxide source displaces the halide. This two-step sequence (diazoketone to halomethyl ketone, then substitution to methoxymethyl ketone) provides a versatile pathway to the target compound and its analogues.

Example Conversion Pathway:

Formation of Halomethyl Ketone: Indole-2-diazoketone → Chloromethyl 2-indolyl ketone

Nucleophilic Substitution: Chloromethyl 2-indolyl ketone + CH₃O⁻ → 2-Indolyl methoxymethyl ketone + Cl⁻

This strategy allows for the introduction of various alkoxy groups by simply changing the nucleophile in the second step.

Protecting Group Strategies in Indole Nitrogen Functionalization

The indole nitrogen possesses a reactive N-H bond that often requires protection to prevent unwanted side reactions and to control regioselectivity during synthesis. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

For syntheses involving acylation, such as the Friedel-Crafts acylation, N-protection is essential. The phenylsulfonyl group is a commonly used protecting group for the indole nitrogen researchgate.net. It is robust and effectively directs acylation to the C3 position. However, for C2 functionalization, strategies often involve C2-lithiation of the N-protected indole, which can be achieved with groups like phenylsulfonyl researchgate.net.

Other common protecting groups for amines that find application in indole chemistry include the tert-butoxycarbonyl (Boc) group, which is valued for its ease of installation and removal under acidic conditions, and various acyl groups beilstein-journals.orgnih.gov. The selective N-acylation of indoles can be challenging due to the competing reactivity at the C3 position nih.gov. However, methods using stable acyl sources like thioesters have been developed to achieve chemoselective N-acylation beilstein-journals.orgnih.gov. The selection of an appropriate protecting group strategy is a cornerstone of successful multi-step indole synthesis, ensuring that complex transformations can be carried out with high yield and selectivity.

Catalytic Approaches in Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of 2-acylindoles, providing routes that are often more efficient and regioselective than traditional methods. A variety of transition metals, including palladium, rhodium, and copper, have been employed in cross-coupling and cyclization reactions to construct the 2-acylindole core.

One prominent strategy involves the palladium-catalyzed carbonylation and coupling of 2-alkynylanilines. This approach allows for the direct introduction of the carbonyl group at the 2-position of the indole ring. For instance, a palladium(0)-catalyzed gas-free carbonylation of 2-alkynylanilines has been developed for the synthesis of 1-(1H-indol-1-yl)-2-arylethan-1-ones mdpi.com. While this specific example leads to a ketone at the 1-position, modifications of the starting materials and reaction conditions can direct acylation to the 2-position.

Another powerful method is the palladium-catalyzed Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization to form the indole nucleus mdpi.com. The subsequent acylation at the 2-position can then be achieved. More direct approaches involve the coupling of an indole derivative with an acylating agent. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to introduce an acyl group at the 2-position of a pre-functionalized indole ring. These methods are advantageous due to their broad functional group tolerance and the availability of a wide range of coupling partners mdpi.com.

Recent advancements in C-H activation have also provided novel routes to 2-acylindoles. Transition metal catalysts can direct the acylation to the C2-position of the indole ring through chelation-assisted C-H functionalization. This atom-economical approach avoids the need for pre-functionalization of the indole substrate mdpi.com.

The table below summarizes representative transition metal-catalyzed reactions for the synthesis of 2-acylindole derivatives, which are analogous to 2-indolyl methoxymethyl ketone.

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | 2-Alkynylaniline, CO source | 2-Acylindole | Varies | mdpi.com |

| Pd(PPh₃)₄ / CuI | 2-Haloaniline, Alkyne | 2-Substituted Indole | Good | mdpi.com |

| Rh(III) complexes | N-Aryl-2-aminopyridines | N-Heterocycles | Good | rsc.org |

| Copper salts | 2-Iodoaniline, Ketone | 2-Acylindole | Moderate | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The development of stereoselective and enantioselective methods for the synthesis of chiral 2-acylindole derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Two main strategies are employed: the enantioselective synthesis of the chiral indole core and the stereoselective modification of a pre-existing 2-acylindole.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of indoles. Chiral phosphoric acids, for example, have been successfully used as catalysts in Friedel-Crafts reactions of indoles with various electrophiles, leading to the formation of chiral indole derivatives with high enantioselectivity nih.gov. While not directly applied to the synthesis of 2-indolyl methoxymethyl ketone, this methodology could potentially be adapted for the enantioselective introduction of a methoxymethyl ketone precursor at the 3-position, followed by rearrangement or further functionalization to achieve the 2-substituted product.

Another key strategy is the enantioselective reduction of the ketone moiety in a prochiral 2-acylindole. A variety of chiral reducing agents and catalytic systems have been developed for the asymmetric reduction of ketones to chiral secondary alcohols uwindsor.cawikipedia.org. Transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, in combination with chiral ligands like BINAP, have shown excellent enantioselectivity in the hydrogenation of ketones wikipedia.org. The resulting chiral alcohol can then serve as a versatile intermediate for the synthesis of other chiral derivatives.

The table below presents examples of catalysts and reagents used in the stereoselective and enantioselective synthesis of chiral indole derivatives.

| Catalyst/Reagent | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indole, α,β-Unsaturated Aldehyde | Chiral 3-Alkylindole | up to 99% ee | princeton.edu |

| (S)-BINAL-H | Ketone Reduction | Aryl Alkyl Ketone | Chiral Alcohol | High ee | uwindsor.ca |

| Ru-BINAP-diamine | Asymmetric Hydrogenation | Ketone | Chiral Alcohol | High ee | wikipedia.org |

| Chiral Oxazaborolidine | Ketone Reduction | Prochiral Ketone | Chiral Alcohol | High ee | wikipedia.org |

Reactivity and Reaction Mechanisms of 2 Indolyl Methoxymethyl Ketone

Reactivity Profile of the Ketone Moiety

The ketone functional group at the C2-position of the indole (B1671886) ring is a primary site for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orglibretexts.org This process involves the breaking of the carbon-oxygen π-bond and the formation of a new bond with the nucleophile, resulting in a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgyoutube.commasterorganicchemistry.com

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org

Protonation: An acid source in the reaction medium protonates the resulting negatively charged oxygen to form a hydroxyl group. masterorganicchemistry.com

Common nucleophilic addition reactions applicable to 2-indolyl methoxymethyl ketone include:

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) can add to the ketone to form tertiary alcohols after acidic workup. youtube.com

Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol. youtube.commasterorganicchemistry.com

Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from a source like HCN or NaCN, results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. masterorganicchemistry.comlibretexts.org

Indole Addition: The indole nucleus itself can act as a nucleophile. For instance, reactions of indoles with various aromatic fluoromethyl ketones, in the presence of a base like potassium carbonate, proceed via nucleophilic addition of the indole C3-position to the ketone's carbonyl carbon. d-nb.infonih.gov

Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. libretexts.org For ketones like 2-indolyl methoxymethyl ketone, these reactions typically proceed through an enolate intermediate.

Aldol (B89426) Condensation: In the presence of a base, the ketone can be converted to an enolate, which can then act as a nucleophile, attacking another carbonyl compound. While a self-condensation is possible, "crossed" or "mixed" aldol condensations with an aldehyde (which is generally more reactive as an electrophile) are common. libretexts.org The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form a more stable α,β-unsaturated ketone. libretexts.orgwvu.edu The Claisen-Schmidt reaction specifically refers to the condensation of a ketone with an aromatic aldehyde. libretexts.org

Reactions with Amines: The ketone can react with primary amines (R-NH₂) in an acid-catalyzed, reversible reaction to form an imine (also known as a Schiff base), which contains a carbon-nitrogen double bond. libretexts.org With secondary amines (R₂NH), the reaction yields an enamine. libretexts.org

Transformations Involving the Methoxymethyl Group (e.g., Hydrolysis and Cleavage Reactions)

The methoxymethyl (MOM) group is frequently used as a protecting group for the indole nitrogen. synarchive.com Its purpose is to prevent unwanted reactions at the N-H position during multi-step syntheses. nih.gov The stability and subsequent removal (deprotection) of the MOM group are critical considerations.

The MOM group can be cleaved under specific conditions to regenerate the N-H bond of the indole. Common methods for deprotection include:

Acidic Hydrolysis: Treatment with acid can effectively remove the MOM group. youtube.com

Methanolysis: Refluxing in methanol (B129727) is another reported method for MOM cleavage. youtube.com

The choice of deprotection method is crucial to avoid unintended reactions elsewhere in the molecule. For example, strongly acidic conditions could potentially trigger other acid-catalyzed reactions involving the ketone or the indole ring.

Reactivity of the Indole Nucleus (e.g., Electrophilic Substitution Patterns)

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net The delocalization of the nitrogen's lone pair of electrons enhances the nucleophilicity of the ring, particularly at the C3 position. researchgate.netquimicaorganica.org

For 2-indolyl methoxymethyl ketone, the C2 position is substituted, leaving the C3 position as the most electronically favored site for electrophilic attack. researchgate.netrsc.org If the C3 position were blocked, substitution would likely occur at other positions, such as C2, but with a higher activation energy. rsc.org

Common electrophilic substitution reactions for indoles include:

Halogenation: Introduction of a halogen (e.g., Cl, Br, I) onto the ring.

Nitration: Introduction of a nitro group (-NO₂). quimicaorganica.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). quimicaorganica.org

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. wikipedia.org

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position using formaldehyde (B43269) and a primary or secondary amine. quimicaorganica.org

Azo-Coupling: Reaction with diazonium salts, which are electrophiles, typically occurs at the C3 position. rsc.org

Investigation of Reaction Pathways and Identification of Intermediates

Understanding reaction pathways requires the identification of transient species known as reaction intermediates. youtube.comyoutube.com These are molecules that are formed and then consumed during the steps of a reaction mechanism.

Key intermediates in the reactions of 2-indolyl methoxymethyl ketone include:

Tetrahedral Alkoxide Intermediate: Formed during the nucleophilic addition to the ketone's carbonyl group. libretexts.orgyoutube.com

Enolate Ion: Generated by the deprotonation of the α-carbon (the C1' carbon of the methoxymethyl ketone moiety) under basic conditions. This intermediate is crucial for condensation reactions. kocw.or.kryoutube.com

Carbocationic Intermediates: In reactions involving the indole nucleus, such as the reaction of 2-indolylmethanols with enamides, carbocation intermediates are proposed to form in the presence of a Lewis acid. mdpi.com A similar species could be generated from the ketone under strongly acidic conditions, potentially involving protonation of the carbonyl oxygen.

Iminium Ion: This intermediate is formed during the reaction of the ketone with secondary amines en route to forming an enamine. youtube.com

Competing Reactions and By-product Formation in Synthetic Schemes

In synthetic chemistry, the desired reaction often competes with other possible transformations, leading to by-products or reduced yields.

Regioselectivity Issues: In electrophilic substitution, while the C3 position is strongly favored, minor substitution at other positions could occur, leading to a mixture of isomers. Similarly, in reactions involving internal alkynes to build indole structures, poor regioselectivity can result in a mixture of products. nih.gov

Mixed Condensation Products: In crossed aldol reactions, if the two carbonyl compounds have similar reactivities, a mixture of up to four different products can form, making purification difficult. libretexts.org

Protecting Group Lability: A significant competing reaction occurs when the conditions required for a transformation at one part of the molecule are harsh enough to affect another part. For instance, the hydrolysis of an ester group elsewhere in the molecule might require basic conditions that also cleave an N-acyl or other base-labile protecting group on the indole nitrogen. nih.gov

Reaction Failure: Sometimes, a competing pathway is simply the failure of the desired reaction to proceed. For example, the reaction of indoles with less reactive ketones like acetophenone (B1666503) under certain conditions may result in no product formation, with only starting materials recovered. nih.gov

Applications As a Synthetic Intermediate in Complex Molecule Construction

Role in the Synthesis of Diverse Heterocyclic Systems

The ketone functional group at the C2 position of the indole (B1671886) ring is a key anchor point for building new heterocyclic rings. Through condensation and cycloaddition reactions, 2-acetylindole (B14031) derivatives are transformed into more complex fused systems.

One significant application is in cycloaddition reactions . For instance, 1-acetylindoles undergo [2+2] cycloaddition with alkenes under gold photocatalysis to yield cyclobuta[b]indoline structures. acs.orgacs.org This reaction is a powerful method for constructing the cyclobutane-fused indoline (B122111) scaffold. acs.org The N-acyl group is crucial for the success of this transformation. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1-Acetylindole | Vinyltrimethylsilane | [Au(SIPr)Cbz], Ethyl Acetate, Light | Cyclobuta[b]acetylindoline derivative | 69 | acs.org |

| 1-Acetyl-3-methylindole | Vinyltrimethylsilane | [Au(SIPr)Cbz], Ethyl Acetate, Light | Cyclobuta[b]acetylindoline derivative | 71 | acs.org |

| 6-Fluoro-1-acetylindole | Vinyltrimethylsilane | [Au(SIPr)Cbz], Ethyl Acetate, Light | Fluoro-cyclobuta[b]acetylindoline derivative | 65 | acs.org |

Furthermore, 2-acetylindole derivatives can participate in formal [3+2] cycloaddition reactions . When reacted with chiral N-2-acetamidoacrylyl oxazolidinones in the presence of a Lewis acid like tin(IV) chloride, they form hexahydropyrrolo[2,3-b]indole products. researchgate.net This process allows for the stereoselective construction of the pyrroloindoline core, a common motif in natural products. researchgate.net

Another strategy involves the condensation of the ketone with dinucleophiles. For example, the reaction of 2-acetylindole-3-carboxylic acids with hydrazine (B178648) leads to the formation of 5H-pyridazo[4,5-b]indol-1-ones, demonstrating the ketone's utility in constructing fused pyridazine (B1198779) rings. electronicsandbooks.com

Precursor for Advanced Indole Derivatives with Modified Structures

Ketone, 2-indolyl methoxymethyl, is an excellent starting point for creating a variety of advanced indole derivatives with modified structures. The reactivity of the acetyl group and the indole ring itself can be exploited to introduce new functional groups and build molecular complexity.

The ketone moiety can be readily transformed. For example, the acetyl group can be deoxygenated through reduction. A sequence involving Friedel-Crafts acylation to introduce the acetyl group onto a 1-(phenylsulfonyl)indole, followed by reductive deoxygenation using reagents like borane-tert-butylamine complex with aluminum chloride, yields 2-alkylindoles. researchgate.net

The generation of an enolate from the acetyl group opens up numerous possibilities for C-C bond formation. The enolates of 2-acetylindoles can act as potent nucleophiles. In one study, the lithium enolate of N-protected 2-acetylindole was added to pyridinium (B92312) salts, leading to the formation of 1,4-dihydropyridine (B1200194) derivatives, which are themselves valuable heterocyclic structures. acs.org This reaction demonstrates how the ketone serves as a precursor for attaching complex substituents to the indole core. acs.org

| Indole Reactant | Reagent 1 | Reagent 2 | Product Type | Ref |

| 1-(Phenylsulfonyl)-2-acetylindole | LiN(SiMe₃)₂ | N-Methoxycarbonylpyridinium chloride | 4-(1-(Phenylsulfonyl)-1H-indol-2-yl-carbonylmethyl)-1,4-dihydropyridine | acs.org |

| 1-(tert-Butoxycarbonyl)-2-acetylindole | LiN(SiMe₃)₂ | N-Methoxycarbonylpyridinium chloride | 4-(1-(tert-Butoxycarbonyl)-1H-indol-2-yl-carbonylmethyl)-1,4-dihydropyridine | acs.org |

Additionally, the indole ring itself can be functionalized. Treatment of 2-acetylindole-3-carboxylic acids with bromine not only leads to decarboxylation but also the formation of 3-bromo-2-acetylindoles, introducing a useful halogen handle for further cross-coupling reactions. electronicsandbooks.com

Utilization in Multi-Step Organic Transformations

The strategic placement of the ketone and the nitrogen-protecting group makes 2-indolyl methoxymethyl ketone an ideal substrate for multi-step organic transformations, where careful sequencing of reactions is key to achieving a complex target. youtube.comlibretexts.org

A common tactic in multi-step synthesis is the use of protecting groups to mask reactive sites while other parts of the molecule are being modified. youtube.com The methoxymethyl (MOM) group on the indole nitrogen serves this exact purpose, preventing N-alkylation or other unwanted reactions under basic or acidic conditions while allowing for selective transformations at the C2-ketone or the benzene (B151609) portion of the indole. youtube.com

An illustrative multi-step sequence is the acylation-deoxygenation strategy. researchgate.net This two-step process transforms an N-protected indole into a 2-alkylindole derivative.

Acylation: Introduction of the acetyl group onto the indole C2 position.

Deoxygenation: Reduction of the ketone to a methylene (B1212753) group.

This sequence effectively allows for the alkylation of the indole ring, a fundamental transformation in organic synthesis. researchgate.net

The nucleophilic addition of the 2-acetylindole enolate to electrophiles is another cornerstone of its use in multi-step synthesis. acs.org This reaction can be the key bond-forming step in a longer sequence, for example:

Protection: Introduction of the MOM group onto the indole nitrogen.

Enolate Formation: Deprotonation alpha to the ketone using a strong base.

Nucleophilic Attack: Reaction of the enolate with an electrophile (e.g., a pyridinium salt). acs.org

Further Elaboration: Subsequent modification of the newly introduced substituent.

Such planned sequences enable the construction of highly functionalized and complex indole derivatives from a relatively simple starting material. youtube.comyoutube.com

Contributions to Total Synthesis Strategies for Complex Natural Products

While a direct total synthesis of a major natural product starting from 2-indolyl methoxymethyl ketone is not prominently documented, its structural motifs are central to strategies for synthesizing complex natural products, particularly indole alkaloids. ub.edunih.gov The value of a building block like this lies in its potential to rapidly construct a core scaffold that can then be elaborated into a final target molecule.

Indole alkaloids represent a vast and structurally diverse class of natural products. nih.gov The synthesis of many of these compounds relies on the strategic use of pre-functionalized indole building blocks. For instance, the hexahydropyrrolo[2,3-b]indole core, found in alkaloids like chimonanthine, can be synthesized via a formal [3+2] cycloaddition using an indole derivative as a key component. researchgate.netub.edu A building block like 2-indolyl methoxymethyl ketone is well-suited for such a strategy, where the ketone could be used to form the pyrrolidine (B122466) ring.

In a hypothetical retrosynthetic analysis of a complex alkaloid, 2-indolyl methoxymethyl ketone could serve as a key intermediate.

Hypothetical Retrosynthetic Application:

| Target Natural Product Class | Key Disconnection Strategy | Role of 2-Indolyl Methoxymethyl Ketone |

| Pyrroloindole Alkaloids | Cycloaddition | Provides the indole core and a reactive handle (ketone) for the [3+2] cycloaddition to form the fused pyrrolidine ring. researchgate.net |

| Fused β-carboline Alkaloids | Condensation/Cyclization | The ketone can react with a bifunctional reagent (e.g., a tryptamine (B22526) derivative) in a Pictet-Spengler type reaction to build the β-carboline skeleton. |

| Meridianin Alkaloids | Amination/Cyclization | The ketone could be converted to an enamine or enone, which then undergoes cyclization with a molecule containing a guanidine (B92328) moiety to form the pyrimidine (B1678525) ring found in meridianins. |

The synthesis of natural products often involves the assembly of simpler, functionalized fragments. The chemical properties of 2-indolyl methoxymethyl ketone make it an ideal fragment for inclusion in convergent synthetic strategies, where its pre-installed functionality streamlines the path to complex molecular targets.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of 2-indolyl methoxymethyl ketone. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum, the protons of the indole (B1671886) ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the indole is expected to be a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The protons on the benzene (B151609) portion of the indole ring will exhibit characteristic splitting patterns based on their coupling with adjacent protons. The methoxy (B1213986) group (-OCH₃) should present as a sharp singlet around δ 3.3-3.5 ppm, while the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl and methoxy groups would likely appear as a singlet in the range of δ 4.5-5.0 ppm.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C=O) is highly deshielded and is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm. The carbons of the indole ring will appear between δ 100-140 ppm. The methoxy carbon will have a characteristic signal around δ 50-60 ppm, and the methylene carbon will also be found in this region.

Predicted ¹H NMR Chemical Shifts for 2-Indolyl Methoxymethyl Ketone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 8.0 | Broad Singlet |

| Indole Aromatic H | 7.0 - 8.0 | Multiplets |

| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet |

Predicted ¹³C NMR Chemical Shifts for 2-Indolyl Methoxymethyl Ketone

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Indole Aromatic C | 100 - 140 |

| Methylene (-CH₂-) | ~70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2-indolyl methoxymethyl ketone, the IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group. Because the ketone is conjugated with the indole ring, this stretching vibration is expected to appear at a lower wavenumber, typically in the range of 1665-1685 cm⁻¹, compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). nih.govnih.gov

Other key absorption bands include the N-H stretch of the indole ring, which is observed as a moderate to sharp peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring and the aliphatic methoxy and methylene groups are found around 2850-3100 cm⁻¹. A distinct C-O stretching band for the ether linkage is also expected in the fingerprint region, typically between 1050-1150 cm⁻¹.

Characteristic IR Absorption Frequencies for 2-Indolyl Methoxymethyl Ketone

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 3000 | Moderate |

| Carbonyl (C=O) | Stretch | 1665 - 1685 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The chromophore in 2-indolyl methoxymethyl ketone consists of the indole ring conjugated with the carbonyl group.

This extended π-system gives rise to characteristic absorption bands in the UV region. Two primary transitions are expected: a π → π* transition and an n → π* transition. The π → π* transition is typically of high intensity (large molar absorptivity, ε) and is expected to occur at a wavelength (λmax) below 300 nm for the indole system. The n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is characteristically weak (low ε) and occurs at a longer wavelength, often in the 270-300 nm range for ketones. The conjugation with the indole ring may shift these absorptions to slightly longer wavelengths compared to non-conjugated systems. nih.gov

Expected UV-Vis Absorptions for 2-Indolyl Methoxymethyl Ketone

| Electronic Transition | Chromophore | Approximate λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Indole Ring / Conjugated System | < 300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For 2-indolyl methoxymethyl ketone (C₁₁H₁₁NO₂), the monoisotopic mass is 189.07898 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺) with an m/z of 189. The fragmentation pattern provides structural clues. Key fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond between the carbonyl group and an adjacent carbon. nih.gov

Two primary alpha-cleavage events are possible:

Cleavage between the carbonyl carbon and the indole ring, potentially yielding an indolyl radical and a [CH₃OCH₂CO]⁺ cation (m/z 75).

Cleavage between the carbonyl carbon and the methylene carbon, leading to a stable indoloyl cation [Indole-CO]⁺ (m/z 144) and a methoxymethyl radical. This is often a dominant fragmentation pathway.

Further fragmentation of the indoloyl cation can lead to the loss of carbon monoxide (CO), resulting in an ion at m/z 116.

Predicted Mass Spectrometry Fragments for 2-Indolyl Methoxymethyl Ketone

| m/z | Ion | Description |

|---|---|---|

| 189 | [C₁₁H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 144 | [C₉H₆NO]⁺ | Result of alpha-cleavage (loss of •CH₂OCH₃) |

| 116 | [C₈H₆N]⁺ | Loss of CO from the m/z 144 fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of 2-indolyl methoxymethyl ketone, as well as detailed information on bond lengths, bond angles, and torsional angles.

As of now, a specific crystal structure for 1-(1H-indol-2-yl)-2-methoxyethanone has not been reported in publicly accessible crystallographic databases. However, analysis of related indole derivatives reveals common structural motifs. If single crystals of the compound were obtained, X-ray diffraction analysis would reveal the planarity of the indole ring and the conformation of the methoxymethyl ketone side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential C-H···O interactions, which dictate the crystal packing arrangement in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of synthesized organic compounds. For 2-indolyl methoxymethyl ketone, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is effective for assessing the purity of the compound, provided it is sufficiently volatile and thermally stable. GC-MS analysis would simultaneously provide separation and mass data, confirming the identity of the main peak and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical purity checks and preparative purification. A reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) would be appropriate. A UV detector set to one of the compound's absorption maxima (e.g., ~280 nm) would allow for sensitive detection. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. Preparative HPLC can be used to isolate the compound from a crude reaction mixture to a high degree of purity.

Computational and Theoretical Studies

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity and stability of molecules like "Ketone, 2-indolyl methoxymethyl-". scienceopen.com These methods allow for the detailed analysis of the molecule's electronic properties, which are key determinants of its chemical behavior.

Global reactivity descriptors are often calculated to provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a comprehensive overview of the molecule's electronic structure. researchgate.net For a molecule like "Ketone, 2-indolyl methoxymethyl-", these calculations can help in understanding its susceptibility to nucleophilic or electrophilic attack.

| Descriptor | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies, indicating chemical reactivity. |

| Ionization Potential (I) | 6.5 | The minimum energy required to remove an electron. |

| Electron Affinity (A) | 1.8 | The energy released when an electron is added. |

| Global Hardness (η) | 2.35 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -4.15 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | 3.67 | A measure of the electrophilic power of a molecule. |

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving "Ketone, 2-indolyl methoxymethyl-". By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. scienceopen.com

For instance, in reactions such as the synthesis of α-(2-indolyl) ketones, computational studies can help to understand the regioselectivity and the role of catalysts or bases in the reaction mechanism. researchgate.net These models can simulate the step-by-step process of bond formation and cleavage, providing a detailed picture of the reaction dynamics.

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. For "Ketone, 2-indolyl methoxymethyl-", this involves analyzing how modifications to its chemical structure affect its reactivity. For example, the introduction of different substituent groups on the indole (B1671886) ring or the ketone moiety can significantly alter the electronic properties and, consequently, the reactivity of the molecule. researchgate.net

Studies on related aromatic ketones have shown that the presence of electron-donating or electron-withdrawing groups can influence the molecule's absorption and emission properties, as well as its photoinitiation capabilities. researchgate.net Similar principles can be applied to "Ketone, 2-indolyl methoxymethyl-" to predict how structural changes will impact its chemical behavior.

| Substituent at Indole N-1 | HOMO Energy (eV) | LUMO Energy (eV) | Reactivity Trend |

| -H | -6.50 | -1.80 | Baseline |

| -CH₃ (Electron-donating) | -6.35 | -1.75 | Increased nucleophilicity |

| -NO₂ (Electron-withdrawing) | -6.80 | -2.10 | Increased electrophilicity |

Conformation Analysis and Stereochemical Predictions

The three-dimensional structure of "Ketone, 2-indolyl methoxymethyl-" is crucial for its interaction with other molecules. Conformation analysis, often performed using a combination of molecular mechanics and quantum chemical methods, helps to identify the most stable conformers of the molecule. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Approaches

Current synthetic strategies for 2-acylindoles often rely on classical, multi-step sequences which may involve protection and deprotection steps. The future synthesis of "Ketone, 2-indolyl methoxymethyl-" would benefit significantly from the development of more direct, atom-economical, and regioselective methods.

Future research should focus on adapting modern indole (B1671886) synthesis techniques to this specific target. Promising strategies include:

Transition-Metal-Catalyzed Cyclizations: Methods such as the palladium-catalyzed cyclization of unprotected 2-alkynylanilines in aqueous micellar media offer a green and efficient route. mdpi.com Similarly, ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, which can lead to 3-substituted indoles via a 1,2-carbon migration, could be investigated and potentially adapted to favor the 2-substituted ketone product. acs.org

Photoinitiated Reactions: The use of photocatalysis to construct the indole ring from precursors like N-aroylbenzotriazoles and terminal alkynes provides a mild and highly regioselective pathway to 2-substituted indoles that warrants exploration. acs.org

Direct C-H Functionalization Precursors: Investigating direct C-2 lithiation of N-protected indoles followed by quenching with a methoxyacetylating agent could provide a straightforward synthesis. This approach is analogous to the synthesis of 2-nitroindoles from C-2 lithiated precursors and dinitrogen tetroxide. researchgate.net

Adopting these advanced methodologies could lead to higher yields, reduced waste, and greater functional group tolerance, making "Ketone, 2-indolyl methoxymethyl-" more accessible for subsequent chemical exploration.

Exploration of Expanded Reactivity Profiles and Novel Transformations

Beyond its synthesis, the untapped reactivity of "Ketone, 2-indolyl methoxymethyl-" is a fertile ground for discovery. The interplay between the nucleophilic C3-position of the indole, the electrophilic ketone carbonyl, and the methoxymethyl group could be harnessed to design novel transformations.

Key areas for future investigation include:

Cycloaddition Reactions: The indole scaffold is a competent partner in various cycloaddition reactions. A critical area of research would be to explore the dearomative (3+2) cycloaddition of the indole nucleus with partners like α-haloketones. nih.gov This could lead to the diastereoselective formation of highly functionalized cyclopenta-fused indoline (B122111) cores, which are prevalent in natural products. nih.gov The ketone moiety itself could be used to generate novel dipoles for dipolar cycloadditions. libretexts.org

Cascade Reactions: The development of cascade sequences initiated by a reaction at either the ketone or the indole C3-position is a highly attractive avenue. Chiral phosphoric acid-catalyzed cascade reactions, which are well-established for other indole derivatives, could be designed to construct complex polycyclic systems in a single step with high stereocontrol. scilit.comresearchgate.netthieme-connect.com

Domino Reactions: The methoxymethyl ketone functionality could serve as a linchpin in domino reactions. For example, an initial nucleophilic addition to the ketone could trigger a subsequent intramolecular cyclization onto the indole ring, providing access to unique heterocyclic frameworks.

Integration into Emerging Synthetic Methodologies and Catalytic Systems

The application of modern catalytic systems to reactions involving "Ketone, 2-indolyl methoxymethyl-" is perhaps the most promising direction for future research. These systems offer unparalleled levels of selectivity and efficiency.

Asymmetric Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a vast range of asymmetric reactions involving indoles. thieme-connect.com Future work should focus on using CPAs to catalyze the enantioselective addition of nucleophiles to the ketone, or the reaction of the indole C3-position with various electrophiles. scilit.comthieme-connect.com The bifunctional nature of CPA catalysts, which can activate both reaction partners via hydrogen bonding, is ideal for achieving high levels of stereocontrol in reactions like Mannich, Friedel-Crafts, and cycloadditions. thieme-connect.comrsc.orgsnnu.edu.cn

Transition-Metal Catalysis: The selective functionalization of the indole core at various positions can be achieved using transition metals. Research should explore:

Rhodium-catalysis for site-selective C2-allylation or related functionalizations, which has proven effective for other indoles. rsc.orgnih.gov

Palladium-catalysis for C-H activation and cross-coupling reactions, enabling the introduction of new substituents at positions that are otherwise difficult to access. nih.gov

Cooperative Catalysis: Systems that combine a transition metal catalyst with an organocatalyst could unlock novel reactivity. For instance, a cooperative approach could enable complex cycloadditions or cascade reactions by activating different parts of the reacting molecules simultaneously, leading to products that are inaccessible through single-catalyst systems.

By integrating "Ketone, 2-indolyl methoxymethyl-" into these cutting-edge catalytic platforms, chemists can aim to develop highly chemo-, regio-, and stereoselective transformations, paving the way for the efficient and asymmetric synthesis of novel, high-value molecules.

Q & A

Q. How can researchers mitigate oxidative degradation of 2-indolyl methoxymethyl ketone during long-term storage?

- Methodological Answer :

- Storage Conditions : -80°C under argon atmosphere in amber vials.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v).

- Periodic QC : HPLC-UV purity checks every 3 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.